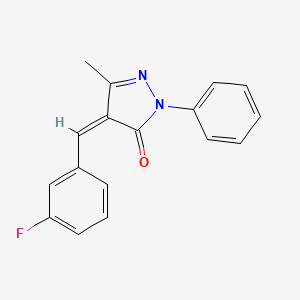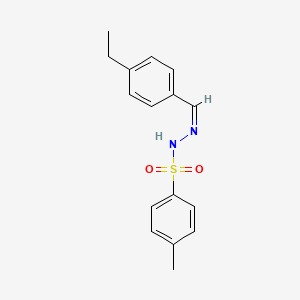![molecular formula C19H16N2O3S B5912767 N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5912767.png)
N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide, commonly known as MPTF, is a compound that has gained significant attention in the field of scientific research. MPTF is a chemical compound that belongs to the class of furan-based compounds and is known for its unique chemical properties.
Mécanisme D'action
The mechanism of action of MPTF is not fully understood. However, it is believed that MPTF interacts with target molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions result in changes in the electronic properties of MPTF, leading to its fluorescence and other properties.
Biochemical and Physiological Effects
MPTF has been shown to exhibit low toxicity in vitro and in vivo. In addition, MPTF has been shown to have a negligible effect on cell viability, making it a safe and effective tool for scientific research. However, further studies are needed to determine the long-term effects of MPTF on human health.
Avantages Et Limitations Des Expériences En Laboratoire
MPTF has several advantages for laboratory experiments, including its high sensitivity and selectivity towards copper ions, its excellent photophysical properties, and its low toxicity. However, MPTF also has some limitations, including its limited solubility in water and its sensitivity to pH and temperature.
Orientations Futures
There are several future directions for the research on MPTF. One area of research is the development of MPTF-based fluorescent probes for the detection of other metal ions. Another area of research is the investigation of the potential use of MPTF as a photosensitizer for the treatment of other diseases, such as bacterial infections. In addition, further studies are needed to determine the long-term effects of MPTF on human health and its potential applications in other fields of scientific research.
Conclusion
In conclusion, MPTF is a chemical compound that has gained significant attention in the field of scientific research. Its unique chemical properties make it a valuable tool for the detection of metal ions and the development of photodynamic therapy agents. Although further studies are needed to determine its long-term effects on human health, MPTF has shown promise as a safe and effective tool for scientific research.
Méthodes De Synthèse
The synthesis of MPTF involves the reaction of 2-acetylthiophene with 2-methylphenylhydrazine to form 2-(2-methylphenyl) hydrazono-2-acetylthiophene. This compound is then treated with furfurylamine to produce MPTF. The synthesis of MPTF is a multi-step process that requires the use of various reagents and solvents. The purity and yield of MPTF can be improved by optimizing the reaction conditions, including temperature, time, and pH.
Applications De Recherche Scientifique
MPTF has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is its use as a fluorescent probe for the detection of metal ions. MPTF has been shown to exhibit high sensitivity and selectivity towards copper ions, making it a valuable tool for the detection of copper ions in biological samples.
Another area of research is the use of MPTF as a photosensitizer for photodynamic therapy. MPTF has been shown to possess excellent photophysical properties, including high quantum yield and singlet oxygen generation efficiency. These properties make MPTF a promising candidate for the development of photodynamic therapy agents for the treatment of cancer.
Propriétés
IUPAC Name |
N-[(E)-3-(2-methylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-13-6-2-3-8-15(13)20-18(22)16(12-14-7-5-11-25-14)21-19(23)17-9-4-10-24-17/h2-12H,1H3,(H,20,22)(H,21,23)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUBCZHUGSWZCU-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-carboxylic acid (2-thiophen-2-yl-1-o-tolylcarbamoyl-vinyl)-amide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912685.png)
![N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5912693.png)
![N-[3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5912707.png)

![5-methyl-2-phenyl-4-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5912710.png)

![5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912720.png)
![1-[(2,4-dichlorophenoxy)acetyl]pyrrolidine](/img/structure/B5912723.png)

![methyl 4-(2,3-dimethoxybenzylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5912735.png)
![6-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912738.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-chlorobenzamide](/img/structure/B5912746.png)
![N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5912768.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B5912777.png)